![molecular formula C18H18N2O5S B2405895 N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-5-oxo-4-(tiofen-2-ilmetil)morfolina-3-carboxamida CAS No. 1421448-83-0](/img/structure/B2405895.png)
N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-5-oxo-4-(tiofen-2-ilmetil)morfolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that features a unique combination of structural elements, including a morpholine ring, a thiophene moiety, and a dioxin system
Aplicaciones Científicas De Investigación
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s structural elements make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Similarly, inhibition of lipoxygenase could affect the arachidonic acid metabolism pathway, potentially leading to reduced inflammation .
Result of Action
Based on its potential targets, the compound could potentially alter nerve signal transmission and reduce inflammation by inhibiting the activity of cholinesterases and lipoxygenase enzymes, respectively .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the morpholine ring using coupling reagents such as EDCI or DCC.
Incorporation of the Dioxin System: The dioxin moiety can be introduced through a cyclization reaction involving appropriate precursors, such as catechol derivatives, under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and dioxin moieties can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and quinones, respectively.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be employed.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene moiety.
Uniqueness
The presence of the thiophene moiety in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-11-23-10-14(20(17)9-13-2-1-7-26-13)18(22)19-12-3-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,14H,5-6,9-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNUMZVKPWAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
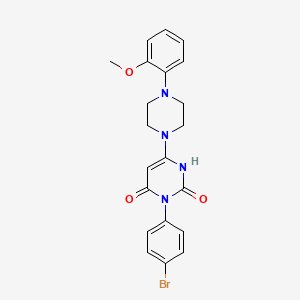
![N-[2-(2-methyl-1-indolyl)ethyl]benzamide](/img/structure/B2405816.png)
![2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2405818.png)
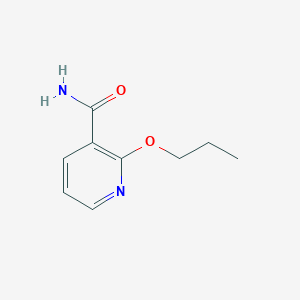
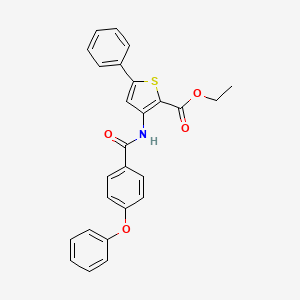
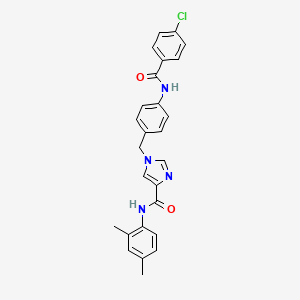
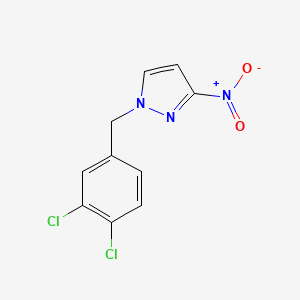
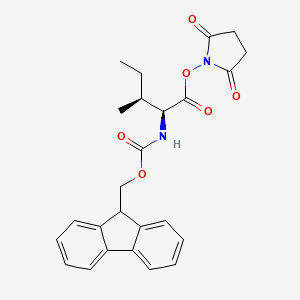
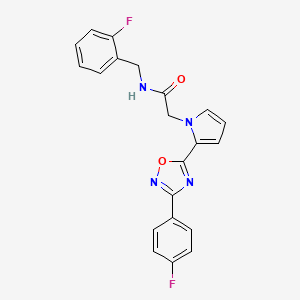
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2405829.png)
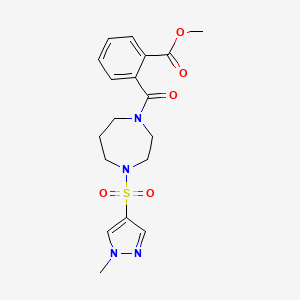

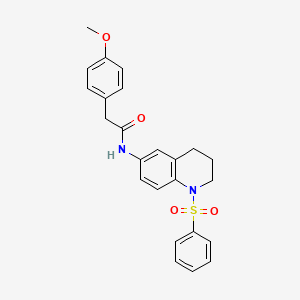
![N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2405834.png)
